Exatecan intermediate 11

Catalog No.
S15744094
CAS No.
M.F
C13H13FN2O3
M. Wt
264.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Exatecan intermediate 11

Product Name

Exatecan intermediate 11

IUPAC Name

N-[(7Z)-3-fluoro-7-hydroxyimino-4-methyl-8-oxo-5,6-dihydronaphthalen-1-yl]acetamide

Molecular Formula

C13H13FN2O3

Molecular Weight

264.25 g/mol

InChI

InChI=1S/C13H13FN2O3/c1-6-8-3-4-10(16-19)13(18)12(8)11(5-9(6)14)15-7(2)17/h5,19H,3-4H2,1-2H3,(H,15,17)/b16-10-

InChI Key

TUUIIOPQMWHACM-YBEGLDIGSA-N

Canonical SMILES

CC1=C(C=C(C2=C1CCC(=NO)C2=O)NC(=O)C)F

Isomeric SMILES

CC1=C(C=C(C2=C1CC/C(=N/O)/C2=O)NC(=O)C)F

Exatecan intermediate 11 is a crucial compound in the synthesis of Exatecan, a potent derivative of camptothecin, which functions as a selective inhibitor of DNA topoisomerase I. The chemical structure of Exatecan is characterized by its complex arrangement, featuring multiple rings and functional groups that contribute to its biological activity. Specifically, Exatecan can be described by the following chemical formula: C24H22FN3O4C_{24}H_{22}FN_{3}O_{4}, with an IUPAC name of (10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.0^{2,14}.0^{4,13}.0^{6,11}.0^{20,24}]tetracosa-1(24),2(14),6(11),12,15,17,19-heptaene-5,9-dione . This compound exhibits significant antitumor properties and has been investigated for its potential in treating various cancers.

. Key steps include:

  • Decarbonylation: Removal of carbonyl groups from precursors.
  • Oxidation: Conversion of alcohols to carbonyls.
  • Ring Closure and Opening: These reactions are critical for forming the complex polycyclic structure characteristic of camptothecin derivatives.
  • Reduction: This step often follows oxidation to yield the desired functional groups in the final product .

These reactions are typically part of a multi-step synthetic route that can be challenging due to low yields and complex reaction conditions.

Exatecan exhibits potent antitumor activity primarily through its mechanism as a topoisomerase I inhibitor. By stabilizing the DNA-topoisomerase I complex, Exatecan prevents DNA re-ligation during replication, leading to DNA breaks and ultimately triggering apoptosis in cancer cells . Its effectiveness has been demonstrated against various cancer types including sarcomas and leukemias.

The synthesis of Exatecan intermediate 11 can be achieved through several methods:

  • Traditional Multi-step Synthesis: Involves sequential reactions starting from simpler precursors, incorporating functional group transformations and ring formations.
  • Optimized Synthetic Routes: Recent advancements have focused on improving yields and reducing reaction times by modifying reaction conditions and using more efficient reagents .
  • Alternative Synthetic Approaches: New methodologies have been explored to enhance scalability and industrial applicability while maintaining high purity levels .

Exatecan is primarily utilized in the development of antibody-drug conjugates (ADCs) due to its potent cytotoxicity against tumor cells. Its applications include:

  • Treatment of various cancers such as breast and gastric cancer through targeted delivery systems.
  • Research into new ADC formulations that leverage Exatecan's unique properties to improve therapeutic efficacy while minimizing side effects .

Interaction studies involving Exatecan have focused on its pharmacokinetics and potential drug-drug interactions:

  • Hydrophobicity Challenges: The compound's hydrophobic nature can complicate its formulation in ADCs but has been addressed through innovative linker designs that enhance solubility and stability in circulation .
  • Methemoglobinemia Risk: Co-administration with certain agents like benzyl alcohol may increase the risk of methemoglobinemia, necessitating careful consideration during clinical use .

Several compounds share structural or functional similarities with Exatecan. Here are a few notable examples:

Compound NameStructure SimilarityUnique Features
IrinotecanCamptothecin derivativeRequires enzymatic activation; used clinically for colorectal cancer
TopotecanCamptothecin derivativeWater-soluble; used for ovarian cancer treatment
DXdAntibody-drug conjugateApproved ADC with different linker technology; shows potent efficacy against HER2-positive tumors

Exatecan's uniqueness lies in its balance of hydrophilicity and hydrophobicity, making it an ideal candidate for ADC formulations while retaining high potency as a topoisomerase I inhibitor .

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

264.09102044 g/mol

Monoisotopic Mass

264.09102044 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

Explore Compound Types